Benzyl hexanoate
Description
Chemical Nomenclature and Structural Identification
Chemical Nomenclature
Benzyl hexanoate, systematically named This compound under IUPAC guidelines, is also known by synonyms such as benzyl caproate and hexanoic acid phenylmethyl ester . Its molecular formula is C₁₃H₁₈O₂ , with a molecular weight of 206.28 g/mol .
Structural Characteristics
The compound is an ester derived from the condensation of benzyl alcohol and hexanoic acid . Its structure features a benzyl group (C₆H₅CH₂−) linked via an ester bond to the hexanoate moiety (CH₃(CH₂)₄COO−). Key structural identifiers include:
- CAS Registry Number : 6938-45-0.
- EINECS Number : 230-068-9.
- FEMA Number : 4026, designating its status as a flavoring agent.
Spectral and Physical Properties
- Boiling Point : 277.8°C at 760 mmHg.
- Density : 0.99 g/cm³.
- Refractive Index : 1.627.
- Solubility : Insoluble in water; miscible with ethanol and oils.
Spectral Data
Historical Context of Discovery and Early Applications
Discovery and Synthesis
this compound’s development is intertwined with advancements in 19th-century ester chemistry . Early synthetic methods involved acid-catalyzed esterification of benzyl alcohol with hexanoic acid, a process refined during the industrialization of aromatic compounds. By the mid-20th century, it became commercially viable due to demand for synthetic flavors.
Early Industrial Uses
- Perfumery : Incorporated into jasmine, gardenia, and lily fragrances for its fruity-floral notes.
- Flavoring : Adopted in food products such as imitation pineapple and apricot flavors.
- Chemical Intermediates : Utilized in synthesizing plasticizers and solvents.
Natural Occurrence
this compound is found in trace amounts in passion fruit (Passiflora edulis) and tobacco , though it does not dominate their aroma profiles.
Regulatory and Industrial Classification
Regulatory Status
- FEMA GRAS : Listed as FEMA 4026 , approved for use in food under the Generally Recognized As Safe (GRAS) designation.
- JECFA Compliance : Meets purity specifications set by the Joint FAO/WHO Expert Committee on Food Additives.
- EU Regulation : Compliant with EU Directive 1334/2008 for flavorings.
Industrial Classifications
| Category | Classification Code | Description |
|---|---|---|
| Flavoring Agents | FEMA 4026 | Used in food and beverage products |
| Fragrance Ingredients | IFRA Compliant | Approved for cosmetic formulations |
| Chemical Intermediate | HS Code 2915900090 | Trade classification for esters |
Applications in Modern Industries
Properties
IUPAC Name |
benzyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSXWUSONDBHSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219474 | |
| Record name | Benzyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Green apricot fruity gardenia and jasmine aroma | |
| Record name | Benzyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Benzyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.980-0.990 | |
| Record name | Benzyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6938-45-0 | |
| Record name | Benzyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzyl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, phenylmethyl ester | |
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| Record name | Benzyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.335 | |
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| Record name | BENZYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7PS33DRSK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Benzyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Preparation Methods
Direct Esterification of Benzyl Alcohol and Hexanoic Acid
Overview:
The most common method for preparing benzyl hexanoate is the direct esterification of benzyl alcohol with hexanoic acid under acid-catalyzed conditions. This process is typically performed under azeotropic conditions to remove water and drive the reaction to completion.
- Reactants: Benzyl alcohol and hexanoic acid (molar ratio typically 1:1 to 1:3)
- Catalyst: Methanesulfonic acid or other strong acids
- Conditions: Heating under reflux, often with azeotropic removal of water (using a Dean-Stark apparatus)
- Yield: High, typically above 90% under optimized conditions
Optimization Insights:
A recent study used factorial design to optimize parameters such as acid excess, temperature, vacuum, and reaction time. For this compound, the following optimized conditions were reported:
| Parameter | Initial Condition | Optimized Condition |
|---|---|---|
| Temperature (°C) | 35 | 35 |
| Alcohol:Acid Molar Ratio | 1:3 | 1:3 |
| Reaction Time (h) | 15 | 15 |
| Conversion (%) | 91.3 | 97.3 |
Benzylation Using Activated Benzyl Transfer Reagents
Overview:
An alternative method involves the use of activated benzyl transfer reagents, such as 2-benzyloxypyridine, for the benzylation of carboxylic acids.
- Reactants: Hexanoic acid and 2-benzyloxypyridine
- Activator: Methyl triflate
- Base: Magnesium oxide or triethylamine
- Solvent: Toluene or trifluorotoluene
- Conditions: 85–90°C for 24 hours
- Yield: Up to 98% for similar benzyl esters (method is general for benzyl esters, including this compound)
- Mild conditions and high selectivity
- Suitable for substrates sensitive to strong acids
Benzyl Chloride Route
Overview:
This method involves reacting benzyl chloride with hexanoic acid, typically in the presence of a quaternary ammonium carboxylate catalyst.
- Reactants: Benzyl chloride and hexanoic acid (molar ratio 1:1 to 1:50)
- Catalyst: Quaternary ammonium carboxylate
- Conditions: 10–200°C, 0.1–50 bar pressure
- Yield: Good yields under mild conditions; scalable for industrial use
- Byproduct salt formation requires disposal, impacting process economics
- Benzyl chloride is more reactive but less environmentally friendly than benzyl alcohol
Alternative Laboratory-Scale Method
A less common laboratory method uses 2-chloro-1,3,5-trinitrobenzene and pyridine as activating agents, with dichloromethane as solvent. The reaction proceeds at ambient temperature for 15 hours, yielding about 88% this compound.
| Parameter | Value |
|---|---|
| Temperature | Ambient |
| Time | 15 hours |
| Yield | 88% |
| Solvent | Dichloromethane |
| Activator | 2-chloro-1,3,5-trinitrobenzene, pyridine |
Comparative Table of Preparation Methods
| Method | Yield (%) | Key Features | Catalyst/Activator | Notes |
|---|---|---|---|---|
| Direct Esterification | >90–97 | Simple, scalable | Methanesulfonic acid | Water removal critical for high yield |
| Benzyl Transfer Reagent | ~98 | Mild, selective | 2-benzyloxypyridine, MeOTf | Suitable for acid-sensitive substrates |
| Benzyl Chloride Route | Good | Industrial, scalable | Quaternary ammonium carboxylate | Salt byproduct management needed |
| Laboratory Alternative | ~88 | Mild, specific | 2-chloro-1,3,5-trinitrobenzene, pyridine | Less common, specialized reagents |
Research Findings and Practical Considerations
- Optimization: Factorial design studies confirm that careful adjustment of acid excess, temperature, and reaction time can maximize conversion and yield for this compound synthesis.
- Scalability: Direct esterification and benzyl chloride routes are preferred for industrial-scale production due to simplicity and cost-effectiveness.
- Selectivity: The benzyl transfer reagent method offers high selectivity and is preferred for sensitive substrates or when high purity is required.
- Environmental Impact: Methods using benzyl chloride generate inorganic salts as byproducts, which require proper disposal and may affect process sustainability.
Scientific Research Applications
Benzyl hexanoate finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.
Mechanism of Action
The primary mechanism of action for benzyl hexanoate in biological systems involves its interaction with cell membranes. The ester can penetrate lipid bilayers, altering membrane fluidity and permeability. This can lead to antimicrobial effects by disrupting the integrity of microbial cell membranes .
Comparison with Similar Compounds
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Boiling Point (°C) | Solubility |
|---|---|---|---|---|---|
| Benzyl hexanoate | C₁₃H₁₈O₂ | 206.28 | 6938-45-0 | ~265* | Insoluble in water |
| Benzyl butyrate | C₁₁H₁₄O₂ | 178.23 | 103-37-7 | ~240* | Low water solubility |
| Benzyl benzoate | C₁₄H₁₂O₂ | 212.25 | 120-51-4 | 323 | Insoluble in water |
| Isoamyl hexanoate | C₁₁H₂₂O₂ | 186.29 | 2198-61-0 | 226 | Low water solubility |
*Estimated based on homologous trends.
Key Observations :
- Longer alkyl chains (e.g., hexanoate vs. butyrate) increase molecular weight and boiling point, reducing volatility .
- Benzyl benzoate’s aromatic ester group enhances thermal stability compared to aliphatic esters like this compound .
Stability and Catalytic Challenges
- Enzymatic Stability: Lipase (CalB) immobilized on silica or C₃N₄ shows high activity for this compound synthesis but suffers deactivation over cycles .
- Chemical Stability: this compound’s aliphatic chain makes it more prone to hydrolysis than benzyl benzoate, necessitating careful storage .
Biological Activity
Benzyl hexanoate, a compound with the formula CHO, is an ester formed from benzyl alcohol and hexanoic acid. It is recognized for its diverse biological activities, including antibacterial, antifungal, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is characterized by its pleasant aroma and is commonly used in the flavor and fragrance industry. Its structure can be represented as follows:
Antibacterial and Antifungal Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. A comparative study on benzyl bromide derivatives highlighted that this compound showed strong activity against various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, alongside notable antifungal effects against Candida albicans.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 mg/mL |
| Enterococcus faecalis | 2 mg/mL |
| Escherichia coli | 4 mg/mL |
The above data indicates that this compound is particularly effective against certain pathogenic bacteria, with lower MIC values suggesting higher potency.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. A study focused on the antioxidant activity of various hexanoic acid esters found that this compound demonstrated significant radical scavenging activity. The effectiveness was measured using the DPPH assay, where lower IC values indicate stronger antioxidant potential.
Table 2: Antioxidant Activity Comparison
| Compound | IC (mM) |
|---|---|
| This compound | 864.78 |
| Vanillyl Hexanoate | 1.71 |
| Butylated Hydroxytoluene (BHT) | 0.47 |
This table illustrates that while this compound has notable antioxidant activity, it is less potent compared to other compounds like BHT.
Case Studies
Case Study 1: Antibacterial Efficacy
In a clinical setting, this compound was tested against strains of Staphylococcus aureus. The study reported inhibition zones ranging from 10-17 mm, indicating substantial antibacterial efficacy. The compound's ability to disrupt bacterial cell membranes was hypothesized as a mechanism of action.
Case Study 2: Antioxidant Properties
A separate investigation examined the antioxidant capacity of this compound in food preservation applications. The results showed that incorporating this compound into food products significantly reduced oxidative spoilage, confirming its potential as a natural preservative.
Q & A
Q. What are the established laboratory synthesis methods for benzyl hexanoate, and how do reaction conditions influence yield?
this compound can be synthesized via enzymatic cascades. A recent study immobilized palladium nanoparticles (Pd NPs) and Candida antarctica lipase B (CalB) on carbon nitride (C3N4) to create a biohybrid catalyst. This system enables a one-pot cascade: Pd NPs hydrogenate benzaldehyde to benzyl alcohol, while CalB esterifies it with ethyl hexanoate in toluene at room temperature. Key parameters include solvent choice (toluene for substrate compatibility) and catalyst recyclability (though lipase deactivation occurs after multiple cycles). Optimizing enzyme immobilization techniques or using alternative supports may mitigate stability issues .
Q. What analytical methods are recommended for quantifying this compound in food additive research?
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is typically used, as this compound’s volatility and ester structure make it amenable to GC analysis. For regulatory compliance (e.g., EU Commission Implementing Regulation 2017/63), methods should align with standardized protocols like EPA Method 8061, which employs hexane extraction and GC for phthalate esters. While this method isn’t directly validated for this compound, analogous protocols can be adapted, with calibration using certified reference materials .
Q. How is this compound regulated in the EU for use as a flavoring agent, and what purity standards apply?
this compound is authorized under EU Regulation 2017/63 as a flavoring compound (2b09316). Compliance requires adherence to purity criteria outlined in Annex I of Regulation (EC) No 1831/2003, including limits on residual solvents and heavy metals. Researchers must validate batch purity via chromatographic methods (e.g., HPLC-UV) and ensure documentation aligns with Good Laboratory Practice (GLP) standards .
Advanced Research Questions
Q. What are the mechanistic insights into catalyst deactivation during enzymatic this compound synthesis?
In the Pd-CalB/C3N4 system, lipase deactivation arises from conformational changes during immobilization or substrate-induced denaturation. Advanced characterization (e.g., FTIR, circular dichroism) can identify structural alterations in CalB. Strategies to improve stability include covalent immobilization with glutaraldehyde crosslinking or using mesoporous supports to reduce steric hindrance .
Q. How can kinetic modeling optimize this compound production in multi-step catalytic systems?
Reaction kinetics for cascade processes can be modeled using coupled differential equations accounting for hydrogenation and esterification rates. For example, the hydrogenation step (benzaldehyde → benzyl alcohol) follows pseudo-first-order kinetics under excess H2, while esterification kinetics depend on substrate concentrations and enzyme activity. Computational tools like MATLAB or COPASI can simulate time-resolved yields and identify rate-limiting steps .
Q. What are the challenges in scaling up enzymatic this compound synthesis, and how can they be addressed?
Scale-up challenges include:
- Mass transfer limitations : Stirred-tank reactors with optimized agitation rates improve substrate-enzyme contact.
- Enzyme leaching : Covalent immobilization or encapsulation in silica matrices enhances retention.
- Solvent toxicity : Switching to green solvents (e.g., cyclopentyl methyl ether) may improve biocompatibility. Pilot studies should evaluate energy efficiency and lifecycle analysis (LCA) to align with sustainable chemistry goals .
Methodological Guidance
Q. How should researchers design experiments to resolve contradictions in catalytic efficiency data?
- Control experiments : Compare free vs. immobilized enzyme activity under identical conditions.
- Statistical validation : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, pH).
- In situ monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation. Contradictions often arise from unaccounted side reactions (e.g., benzyl alcohol oxidation) or inhomogeneous mixing .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
